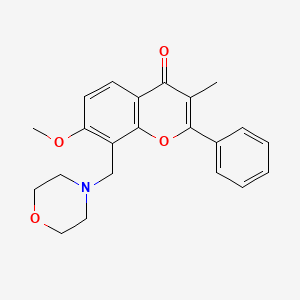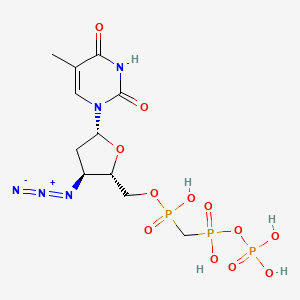
1,2-Diaminoethylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diaminoethylphosphonic acid: is an organophosphorus compound with the molecular formula C₂H₉N₂O₃P It is characterized by the presence of two amino groups attached to an ethyl chain, which is further bonded to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diaminoethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with phosphorus trichloride and water. The reaction proceeds as follows: [ \text{C}_2\text{H}_8\text{N}_2 + \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_9\text{N}_2\text{O}_3\text{P} + 3\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diaminoethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1,2-Diaminoethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is utilized in the formulation of chelating agents and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-diaminoethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Phosphonic acids: These compounds share the phosphonic acid group but differ in their substituents.
Phosphinic acids: Similar in structure but contain a different phosphorus oxidation state.
Phosphonates: These are esters or salts of phosphonic acids and have varied applications.
Uniqueness: 1,2-Diaminoethylphosphonic acid is unique due to its dual amino groups, which confer distinct chemical reactivity and biological activity compared to other phosphonic acid derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
16606-66-9 |
|---|---|
Molecular Formula |
C2H9N2O3P |
Molecular Weight |
140.08 g/mol |
IUPAC Name |
1,2-diaminoethylphosphonic acid |
InChI |
InChI=1S/C2H9N2O3P/c3-1-2(4)8(5,6)7/h2H,1,3-4H2,(H2,5,6,7) |
InChI Key |
CCYLOQJVEOHSGI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)P(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



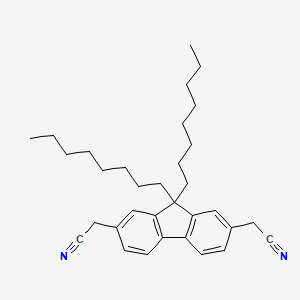
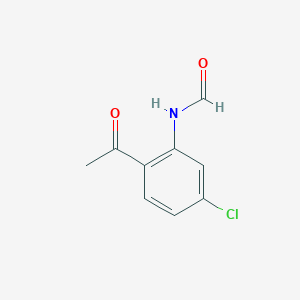
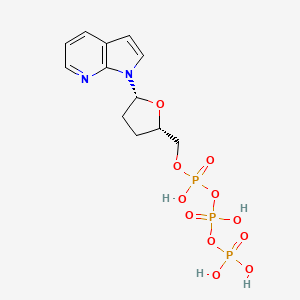
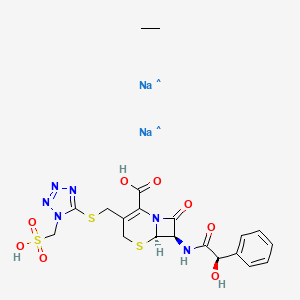


![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)
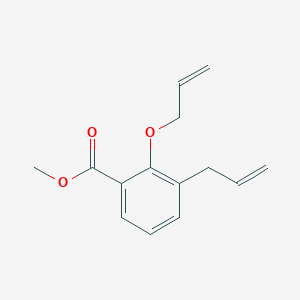
![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)
